Superior Antineuroinflammatory Potency: (+)-Epieudesmin Exhibits a 46% Lower IC50 for NO Inhibition Compared to a Structural Analog
In a direct head-to-head comparison within the same study, (+)-epieudesmin demonstrated significantly higher potency in inhibiting nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells compared to the related furofuran lignan 1-O-(9Z,12Z,15Z-octadecatrienoyl)glycerol [1]. This is a critical measure of anti-neuroinflammatory potential.
| Evidence Dimension | Inhibition of NO production |
|---|---|
| Target Compound Data | IC50 = 4.96 μM |
| Comparator Or Baseline | 1-O-(9Z,12Z,15Z-octadecatrienoyl)glycerol; IC50 = 8.51 μM |
| Quantified Difference | IC50 is 3.55 μM lower (42% more potent) |
| Conditions | LPS-stimulated murine BV-2 microglial cells |
Why This Matters
For researchers targeting neuroinflammatory pathways, this 1.7-fold increase in potency means (+)-epieudesmin can achieve the same biological effect at a lower concentration, potentially reducing off-target effects and making it the more efficient and cost-effective choice for in vitro assays.
- [1] Wu, X. Y., Xiong, J., Liu, X. H., & Hu, J. F. (2016). Chemical Constituents of the Rare Cliff Plant Oresitrophe rupifraga and Their Antineuroinflammatory Activity. Chemistry and Biodiversity, 13(8), 1030-1037. DOI: 10.1002/cbdv.201500357. View Source
